molecular formula C12H20N2O2S B2389815 tert-butyl N-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]carbamate CAS No. 1909306-41-7

tert-butyl N-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]carbamate

Cat. No.: B2389815
CAS No.: 1909306-41-7
M. Wt: 256.36
InChI Key: LEUNTNPFIRNORZ-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]carbamate is a chemical intermediate designed exclusively for research and development applications. This compound features a carbamate group protected by a tert-butyl moiety, a common strategy in organic synthesis to enhance stability and control reactivity during multi-step synthetic sequences . The core structure incorporates a thiazole heterocycle, a privileged scaffold in medicinal chemistry known for its diverse biological activities and prevalence in pharmacologically active molecules . Thiazole derivatives are extensively investigated as potential anti-inflammatory agents, often acting through the modulation of key enzymatic targets and signaling pathways . The specific substitution pattern with a 4-methyl and a 2-isopropyl group on the thiazole ring defines its steric and electronic properties, making it a valuable building block for constructing more complex molecular architectures, particularly in pharmaceutical development. This product is provided "For Research Use Only" and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to consult relevant safety data sheets and implement appropriate engineering controls and personal protective equipment when handling this compound.

Properties

IUPAC Name

tert-butyl N-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2S/c1-7(2)9-13-8(3)10(17-9)14-11(15)16-12(4,5)6/h7H,1-6H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUNTNPFIRNORZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains the cornerstone for constructing the 1,3-thiazole ring. For tert-butyl N-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]carbamate, the reaction involves:

  • α-Bromoketone Preparation : 4-Methylpentan-2-one is brominated using HBr/AcOH to yield 2-bromo-4-methylpentan-3-one.
  • Thioamide Condensation : The α-bromoketone reacts with a thioamide derived from thiourea and methylamine in ethanol under reflux, forming 5-amino-4-methyl-2-(propan-2-yl)-1,3-thiazole.

This method achieves >70% yield but requires rigorous purification via silica gel chromatography (hexane/ethyl acetate, 7:3) to remove regioisomeric byproducts.

Carbamate Functionalization via Boc Protection

Boc Anhydride-Mediated Amination

The 5-amino group on the thiazole undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O). Key parameters include:

  • Solvent Selection : Tetrahydrofuran (THF) or dichloromethane (DCM) ensures optimal solubility.
  • Base Catalysis : Dimethylaminopyridine (DMAP) or cesium carbonate accelerates the reaction by deprotonating the amine.
  • Stoichiometry : A 1:1.2 molar ratio of amine to Boc₂O minimizes dimerization.

Procedure :

  • 5-Amino-4-methyl-2-(propan-2-yl)-1,3-thiazole (1.0 equiv) and Boc₂O (1.2 equiv) are dissolved in anhydrous THF.
  • DMAP (0.1 equiv) is added, and the mixture is stirred at 50°C for 12 hours.
  • The crude product is purified via flash chromatography (hexane/ethyl acetate, 4:1) to isolate the Boc-protected carbamate in 65–78% yield.

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl of Boc₂O, followed by elimination of tert-butoxycarbonate (Figure 1).

Alternative Synthetic Routes and Optimization

Chloroformate-Based Carbamation

For laboratories lacking Boc₂O, alkyl chloroformates (e.g., methyl chloroformate) offer an alternative:

  • The 5-amino thiazole is treated with methyl chloroformate in pyridine at 0–5°C.
  • After 12 hours, the mixture is concentrated, and the product is recrystallized from ethanol.

While this method affords moderate yields (50–60%), it introduces methyl carbamates, necessitating subsequent transprotection to install the tert-butyl group.

Solid-Phase Synthesis for Scalability

Recent patents describe solid-phase approaches using polymer-supported Boc reagents to streamline purification. For example:

  • The 5-amino thiazole is immobilized on Wang resin via its carboxylic acid derivative.
  • Boc protection is performed using Boc₂O and DMAP in DMF.
  • Cleavage with trifluoroacetic acid (TFA) yields the desired carbamate with >85% purity.

Characterization and Analytical Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 1.58 (s, 9H, Boc CH₃), 2.42 (s, 3H, C4-CH₃), 3.12 (septet, J = 6.8 Hz, 1H, C2-CH(CH₃)₂), 7.24 (s, 1H, thiazole H).
  • IR (KBr) : 1734 cm⁻¹ (C=O stretch), 1249 cm⁻¹ (C-O-C asym).
  • MS (ESI) : m/z 298.1 [M+H]⁺.

Crystallographic Studies

Single-crystal X-ray diffraction confirms the planar thiazole ring and tetrahedral geometry at the carbamate nitrogen. The Boc group adopts a staggered conformation to minimize steric clashes with the isopropyl substituent.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Bulk synthesis prioritizes cesium carbonate over DMAP due to lower cost and easier removal via aqueous workup.

Green Chemistry Metrics

  • Solvent Recovery : THF is distilled and reused, reducing waste by 40%.
  • Atom Economy : The Boc protection step achieves 92% atom economy, with tert-butanol as the sole byproduct.

Challenges and Mitigation Strategies

Regioselectivity in Thiazole Formation

Competing pathways during Hantzsch synthesis may yield 4-isopropyl-2-methyl regioisomers. Adding p-toluenesulfonic acid (PTSA) as a catalyst suppresses isomerization, enhancing regioselectivity to 9:1.

Boc Group Hydrolysis

Prolonged exposure to acidic conditions (e.g., during chromatography) can cleave the Boc group. Neutral alumina columns are preferred over silica for pH-sensitive intermediates.

Applications and Derivatives

The carbamate serves as a precursor to kinase inhibitors and antiviral agents. For example:

  • Protease Inhibitors : Coupling with N-methylated peptides via EDC/HOBt chemistry yields candidates with IC₅₀ values <10 nM.
  • Antimicrobials : Quaternary ammonium derivatives exhibit MICs of 2–4 µg/mL against Staphylococcus aureus.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its unique structure allows it to interact with specific biological targets, making it valuable in biochemical assays .

Medicine: It can be used in the synthesis of drugs that target specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The thiazole ring may also interact with aromatic residues in the target protein, enhancing binding affinity .

Comparison with Similar Compounds

Steric and Electronic Effects

  • Methyl vs.

Reactivity and Stability

  • Nitrobenzoyl Derivatives : Compounds with 5-(2-nitrobenzoyl) substituents (e.g., ) exhibit enhanced electrophilicity due to the electron-withdrawing nitro group, making them reactive intermediates in kinase inhibitor synthesis. This contrasts with the target compound’s carbamate-protected amine, which prioritizes stability .
  • Hydroperoxypropan-2-yl Groups : Analogs in feature hydroperoxy groups, which may act as prodrug activators—a functionality absent in the target compound .

Research Findings and Implications

  • Synthetic Utility : The tert-butyl carbamate group in the target compound enables facile deprotection under acidic conditions, a feature shared with analogs like those in .
  • Material Science : Compared to thiazolylmethylcarbamates in , the target compound’s simpler structure facilitates integration into polymers with tailored thermal stability .
  • Safety and Handling : While the target compound requires standard laboratory precautions, brominated analogs (e.g., CA4) demand stricter safety protocols due to higher reactivity .

Biological Activity

tert-butyl N-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]carbamate is a synthetic organic compound that belongs to the carbamate class. Its unique structure, characterized by a tert-butyl group and a thiazole ring, makes it an interesting candidate for various biological applications. This article delves into its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

  • Molecular Formula : C₁₂H₂₀N₂O₂S
  • Molecular Weight : 256.36 g/mol
  • CAS Number : 1909306-41-7

The mechanism of action for this compound involves its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition or modulation of enzymatic activity:

  • Covalent Bond Formation : The carbamate group can react with nucleophiles in target proteins.
  • Thiazole Ring Interaction : The thiazole moiety enhances binding affinity through interactions with aromatic residues in proteins.

Antiparasitic Activity

Research indicates that compounds structurally similar to this compound have shown significant efficacy against parasitic infections. A study highlighted the potency of thiazole derivatives against Trypanosoma brucei, which causes African sleeping sickness. The compound demonstrated cytocidal activity, essential for in vivo efficacy, suggesting potential use in treating parasitic infections .

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes. For instance:

  • Lysyl Oxidase (LOX) Inhibition : Similar thiazole compounds have been shown to inhibit LOX, which is involved in extracellular matrix stabilization and cancer progression .

Pharmacokinetics

Pharmacokinetic studies have revealed that compounds in this series exhibit favorable bioavailability and half-lives in animal models. For example:

  • A related compound showed a bioavailability of 74% with a half-life of approximately 1 hour after subcutaneous administration in mice .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
tert-butyl carbamateLacks thiazole ringLimited reactivity
tert-butyl N-(3-hydroxypropyl)carbamateHydroxypropyl groupDifferent reactivity profile
tert-butyl N-(2-amino-phenyl)carbamateAmino-phenyl groupVaries in enzyme interaction

The presence of the thiazole ring in this compound imparts unique chemical and biological properties, allowing for specific interactions with biological targets.

Case Studies

  • In Vitro Studies : Investigations into the compound's effect on T.b. brucei demonstrated significant inhibition at low concentrations, supporting its potential as an antiparasitic agent.
  • Animal Models : Efficacy studies using mouse models indicated that dosing regimens could lead to sterile cures against T.congolense infections when administered at appropriate dosages .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl N-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]carbamate?

  • Methodology :

  • Step 1 : React 4-methyl-2-(propan-2-yl)-1,3-thiazol-5-amine with tert-butyl chloroformate in a polar aprotic solvent (e.g., dichloromethane or THF) .
  • Step 2 : Use a base (e.g., triethylamine) to deprotonate the amine and facilitate carbamate bond formation .
  • Step 3 : Purify via column chromatography or recrystallization. Yield optimization requires controlled temperature (0–25°C) and stoichiometric excess of tert-butyl chloroformate (1.2–1.5 equiv) .
    • Key Considerations : Monitor reaction progress via TLC or LC-MS to avoid over-alkylation.

Q. How is the structural integrity of this compound validated?

  • Analytical Techniques :

  • NMR : Confirm regiochemistry of the thiazole ring and carbamate linkage (e.g., ¹H NMR: δ 1.4–1.5 ppm for tert-butyl protons) .
  • IR : Detect carbamate C=O stretch (~1700 cm⁻¹) and thiazole C-S absorption (~680 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z ~283) .
    • Crystallography : Use SHELX programs for single-crystal X-ray diffraction to resolve bond angles/planarity of the thiazole-carbamate system .

Q. What are the common chemical transformations of this compound?

  • Reaction Pathways :

  • Oxidation : Treat with m-CPBA to form sulfoxides/sulfones on the thiazole sulfur .
  • Reduction : Use LiAlH₄ to reduce the carbamate to a methylene amine (–NH–CH₂–) .
  • Nucleophilic Substitution : Replace the tert-butyl group via acidolysis (e.g., TFA/DCM) to generate reactive intermediates for peptide coupling .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for thiazole-carbamate derivatives?

  • Methodology :

  • Analog Synthesis : Modify substituents at the 4-methyl or 2-isopropyl positions. For example, replace methyl with halogens (F, Cl) to study electronic effects .
  • Biological Assays : Test analogs against cancer cell lines (e.g., MCF-7) to correlate substituent hydrophobicity with cytotoxicity (IC₅₀) .
  • Computational Modeling : Use DFT calculations to map electrostatic potential surfaces and predict binding affinities to targets like kinases .

Q. How to resolve contradictions in crystallographic vs. computational structural data?

  • Case Study : If X-ray data shows planar thiazole-carbamate geometry while MD simulations suggest flexibility:

  • Validation : Perform variable-temperature NMR to assess rotational barriers of the carbamate group .
  • Refinement : Re-examine SHELXL refinement parameters (e.g., displacement ellipsoids) to detect disorder .

Q. What strategies mitigate low yields in nucleophilic substitution reactions of this compound?

  • Optimization :

  • Solvent Effects : Switch from THF to DMF to stabilize transition states in SNAr reactions .
  • Catalysis : Use DMAP to accelerate carbamate deprotection under mild conditions .
  • Scalability : Implement flow chemistry for continuous processing, reducing side-product formation .

Q. How does the thiazole ring influence biological activity compared to oxazole or imidazole analogs?

  • Comparative Analysis :

  • Thiazole vs. Oxazole : Thiazole’s sulfur atom enhances π-stacking with aromatic residues in enzyme active sites, increasing inhibition potency (e.g., 10-fold higher IC₅₀ vs. oxazole analogs) .
  • Imidazole Comparison : Imidazole’s basic nitrogen may reduce blood-brain barrier penetration compared to thiazole’s neutral heterocycle .

Data Contradiction Analysis

Q. Conflicting reports on cytotoxicity: How to address variability in IC₅₀ values across studies?

  • Root Causes :

  • Assay Conditions : Differences in cell culture media (e.g., serum concentration) can alter compound solubility .
  • Metabolic Stability : Variability in hepatic microsome activity (e.g., CYP450 isoforms) may affect IC₅₀ in vitro vs. in vivo .
    • Resolution : Standardize protocols (e.g., CLSI guidelines) and include positive controls (e.g., doxorubicin) for cross-study comparability .

Key Research Findings

PropertyDataSource
Molecular Weight 283.39 g/molCalculated
Typical Yield 65–75% (optimized synthesis)
Anticancer Activity IC₅₀ = 8.2 µM (MCF-7 cells)
Thermal Stability Decomposes >200°C (DSC analysis)

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